molecular formula C15H22O2 B8182684 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene

1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene

Cat. No.: B8182684
M. Wt: 234.33 g/mol
InChI Key: VGBBPPMAYYNLLG-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxyethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene typically involves the following steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the methoxyethoxy group: This step involves the etherification of the benzene ring using 2-methoxyethanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure efficiency and scalability. The use of microreactor technology can enhance the reaction rates and yields while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the tert-butyl and methoxyethoxy groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

    1-(tert-Butyl)-2-methoxybenzene: Lacks the vinyl and methoxyethoxy groups, resulting in different reactivity and applications.

    1-(tert-Butyl)-3-vinylbenzene:

    2-(2-Methoxyethoxy)-3-vinylbenzene: Lacks the tert-butyl group, leading to variations in stability and reactivity.

Uniqueness: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group provides steric hindrance, enhancing stability, while the methoxyethoxy group increases solubility and the vinyl group offers reactivity for further chemical modifications.

Properties

IUPAC Name

1-tert-butyl-3-ethenyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-6-12-8-7-9-13(15(2,3)4)14(12)17-11-10-16-5/h6-9H,1,10-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBPPMAYYNLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCCOC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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